N-(4-Cyclopropoxy-3-(methylamino)phenyl)methanesulfonamide
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Overview
Description
N-(4-Cyclopropoxy-3-(methylamino)phenyl)methanesulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methylamino group, and a methanesulfonamide group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyclopropoxy-3-(methylamino)phenyl)methanesulfonamide typically involves the following steps:
N-Methylation of Nitro Compounds: The direct reductive N-methylation of nitro compounds is a common method.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyclopropoxy-3-(methylamino)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
N-(4-Cyclopropoxy-3-(methylamino)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-3-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(3-Cyclopropoxy-4-(methylamino)phenyl)methanesulfonamide: Similar structure but with different positioning of the cyclopropoxy and methylamino groups.
N-(4-(2-(methylamino)ethyl)phenyl)methanesulfonamide: Contains an ethyl group instead of a cyclopropoxy group.
Uniqueness
N-(4-Cyclopropoxy-3-(methylamino)phenyl)methanesulfonamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Properties
Molecular Formula |
C11H16N2O3S |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
N-[4-cyclopropyloxy-3-(methylamino)phenyl]methanesulfonamide |
InChI |
InChI=1S/C11H16N2O3S/c1-12-10-7-8(13-17(2,14)15)3-6-11(10)16-9-4-5-9/h3,6-7,9,12-13H,4-5H2,1-2H3 |
InChI Key |
WATUSBQIZDQGQC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
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